molecular formula C11H11F3N2O2 B2790712 3,3,3-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one CAS No. 1904047-22-8

3,3,3-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one

Cat. No.: B2790712
CAS No.: 1904047-22-8
M. Wt: 260.216
InChI Key: QIDPYMGOCYXRIT-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one is an organic compound with the molecular formula C11H11F3N2O2 and a molecular weight of 260.216. This compound is known for its unique physical and chemical properties, making it significant in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one typically involves the reaction of 3-(pyridin-3-yloxy)azetidine with 3,3,3-trifluoropropanone under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3,3-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-1-propyne: Another trifluoromethylated compound with different reactivity and applications.

    1,1,1,3,3,3-Hexafluoropropan-2-ol: A fluorinated alcohol with distinct chemical properties and uses.

    3,3,3-Trifluoropropene: A trifluoromethylated alkene with unique reactivity.

Uniqueness

3,3,3-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one stands out due to its combination of a trifluoromethyl group and a pyridin-3-yloxyazetidine moiety, which imparts unique chemical and biological properties. This makes it particularly valuable in research and development for new chemical entities and pharmaceuticals.

Properties

IUPAC Name

3,3,3-trifluoro-1-(3-pyridin-3-yloxyazetidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)4-10(17)16-6-9(7-16)18-8-2-1-3-15-5-8/h1-3,5,9H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDPYMGOCYXRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC(F)(F)F)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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